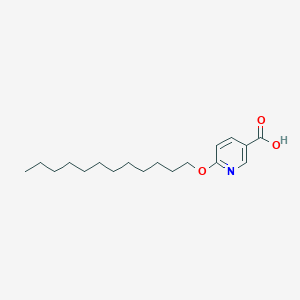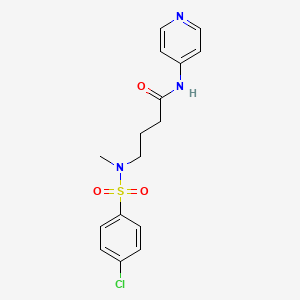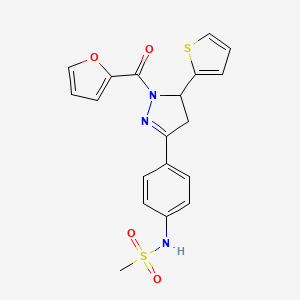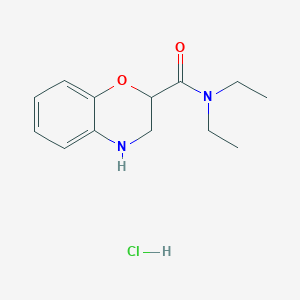
6-(Dodecyloxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dodecyloxy)nicotinic acid is an organic compound with the molecular formula C18H29NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a dodecyloxy group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .
Mecanismo De Acción
Target of Action
The primary target of 6-(Dodecyloxy)nicotinic acid, similar to other nicotinic acid derivatives, is likely the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal activities and are involved in various physiological processes .
Mode of Action
This compound interacts with its targets, the nAChRs, leading to changes in neuronal activities . .
Biochemical Pathways
Nicotinic acid, from which this compound is derived, is a primary metabolite in the biosynthesis pathway that supplies nicotinamide adenine dinucleotide (NAD) . NAD is an essential cofactor for many oxidation–reduction reactions. The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .
Pharmacokinetics
Studies on related compounds like nicotine suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure
Result of Action
Given its structural similarity to nicotinic acid, it might share some of the effects of nicotinic acid and its derivatives, such as influencing the release of neurotransmitters in the brain .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology . .
Análisis Bioquímico
Biochemical Properties
It is known that nicotinic acid, the parent compound, plays a crucial role in metabolism, being an electron donor or acceptor in redox reactions catalyzed by various enzymes .
Cellular Effects
Nicotinic acid and its derivatives are known to have broad effects on cellular processes, including lipid metabolism . They can modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
Nicotinic acid and its derivatives are known to exert their effects through the modulation of nicotinic acetylcholine receptors .
Metabolic Pathways
6-(Dodecyloxy)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid, which is a precursor to NAD+ and NADP+, important coenzymes in catabolic and anabolic redox reactions .
Subcellular Localization
It is known that the salvage pathways for NAD+ synthesis, which involve nicotinic acid, take place in both the nucleus and the mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Nicotinic acid+Dodecyl bromide→6-(Dodecyloxy)nicotinic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Dodecyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
6-(Dodecyloxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as surfactants and emulsifiers
Comparación Con Compuestos Similares
- 6-(Octyloxy)nicotinic acid
- 6-(Decyloxy)nicotinic acid
- 6-(Hexadecyloxy)nicotinic acid
Comparison: 6-(Dodecyloxy)nicotinic acid stands out due to its unique balance of hydrophilic and lipophilic properties, making it more versatile in various applications compared to its shorter or longer alkyl chain counterparts. The dodecyloxy group provides an optimal balance that enhances its solubility and reactivity, making it a preferred choice for specific research and industrial applications .
Propiedades
IUPAC Name |
6-dodecoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-13-12-16(15-19-17)18(20)21/h12-13,15H,2-11,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCVYNSWJRJCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)
![((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B2451110.png)
![3-(4-fluorophenyl)-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2451111.png)




![1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2451116.png)
![methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2451117.png)

![7-[(2-chlorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2451122.png)
![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)
